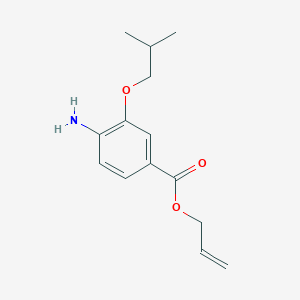

Allyl 4-amino-3-isobutoxybenzoate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

prop-2-enyl 4-amino-3-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-4-7-17-14(16)11-5-6-12(15)13(8-11)18-9-10(2)3/h4-6,8,10H,1,7,9,15H2,2-3H3 |

InChI Key |

YMPNZCSCFYLPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)OCC=C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Allyl 4 Amino 3 Isobutoxybenzoate

Diverse Synthetic Routes to Allyl 4-amino-3-isobutoxybenzoate

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring. The key transformations involve the introduction of the amino, isobutoxy, and allyl ester functionalities in a regiochemically controlled manner. A logical retrosynthetic analysis suggests three main bond formations: the ester linkage, the ether linkage of the isobutoxy group, and the formation of the amine from a precursor.

Esterification Reactions and Optimizations for this compound

The final step in the synthesis of the title compound is typically the formation of the allyl ester. This is achieved through the esterification of 4-amino-3-isobutoxybenzoic acid.

Direct Esterification: One common method is the Fischer-Speier esterification, which involves reacting 4-amino-3-isobutoxybenzoic acid with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

Alkylation of the Carboxylate: An alternative route involves the conversion of 4-amino-3-isobutoxybenzoic acid to its corresponding carboxylate salt (e.g., with a base like sodium carbonate or potassium carbonate). This salt can then act as a nucleophile, attacking an allyl halide, such as allyl bromide or allyl chloride, in a polar aprotic solvent like dimethylformamide (DMF). This method avoids the harsh acidic conditions of Fischer esterification, which can sometimes lead to side reactions with the amine functionality.

Optimization of these reactions involves screening catalysts, adjusting the temperature, and modifying the stoichiometry of the reagents to maximize the yield and purity of the final product, this compound.

Amination Strategies in the Synthesis of this compound Precursors

The amino group at the 4-position of the benzoate (B1203000) ring is almost universally introduced by the reduction of a nitro group precursor. The synthesis of the key intermediate, 4-amino-3-isobutoxybenzoic acid, therefore relies on the selective reduction of 4-nitro-3-isobutoxybenzoic acid. A variety of methods are available for this transformation, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used and often clean method for reducing aromatic nitro groups. masterorganicchemistry.com The reaction is typically carried out using hydrogen gas and a metal catalyst.

Palladium on Carbon (Pd/C): A highly effective and common catalyst for this transformation.

Platinum(IV) Oxide (PtO₂): Another robust catalyst for nitro group reduction. wikipedia.org

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher pressures or temperatures. masterorganicchemistry.com

Chemical Reduction: Metal-based reducing agents in acidic conditions are also highly effective. orgoreview.com

Tin(II) Chloride (SnCl₂): A classic reagent for the reduction of aromatic nitro compounds. wikipedia.org

Iron (Fe) in Acid: The Béchamp reduction, using iron filings in acidic solution (e.g., hydrochloric acid or acetic acid), is an industrially significant method. orgoreview.com

Zinc (Zn) in Acid: Zinc dust in the presence of an acid can also be employed for this reduction. masterorganicchemistry.com

The choice of reagent can depend on factors like functional group tolerance, cost, and scalability. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions are robust and economical. niscpr.res.in Some methods offer high selectivity, allowing the nitro group to be reduced without affecting other potentially reducible groups. niscpr.res.inresearchgate.net

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH or EtOH solvent, room temp to 50°C | High yield, clean reaction, mild conditions | Requires specialized hydrogenation equipment, catalyst can be expensive |

| Béchamp Reduction | Fe, HCl or CH₃COOH | Aqueous/alcoholic solvent, reflux | Inexpensive, industrially scalable | Large amount of iron sludge waste, sometimes requires harsh conditions |

| Tin(II) Chloride Reduction | SnCl₂, HCl | EtOH or conc. HCl, reflux | Effective and reliable | Stoichiometric amounts of tin salts are produced as waste |

| Zinc Reduction | Zn, HCl or CH₃COOH | Aqueous/alcoholic solvent, room temp to reflux | Generally effective | Can sometimes lead to over-reduction or other side products |

Alkylation Techniques for Isobutoxy Moiety Incorporation in this compound

The introduction of the isobutoxy group at the 3-position is a critical step that involves the formation of an ether bond. This is most commonly achieved via the Williamson ether synthesis. tcichemicals.commasterorganicchemistry.com The starting material for this step is typically a 4-substituted-3-hydroxybenzoic acid derivative, such as methyl 4-nitro-3-hydroxybenzoate. The nitro and ester groups serve to protect and activate the molecule for the desired transformations.

The Williamson ether synthesis is a classic Sₙ2 reaction. jk-sci.comyoutube.com The process involves two main steps:

Deprotonation: The phenolic hydroxyl group of the 3-hydroxybenzoate precursor is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide attacks an isobutyl electrophile, typically isobutyl bromide or isobutyl iodide, displacing the halide and forming the ether linkage. youtube.com

The choice of base and solvent is crucial for the success of this reaction. jk-sci.com

Bases: Strong bases like sodium hydride (NaH) are very effective for deprotonating phenols. youtube.com Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are also commonly used, especially for aryl ethers, as they are less harsh and can minimize side reactions. jk-sci.com

Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are ideal as they solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react. jk-sci.com

| Substrate | Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Methyl 4-nitro-3-hydroxybenzoate | Isobutyl bromide | K₂CO₃ | DMF | 60-100 °C |

| Methyl 4-nitro-3-hydroxybenzoate | Isobutyl iodide | NaH | THF/DMF | 0 °C to room temp |

Post-Synthetic Derivatization and Functionalization of this compound

The structure of this compound contains several functional groups that can be chemically modified, but the allyl moiety is particularly versatile for post-synthetic derivatization.

Modifications of the Allyl Moiety

The carbon-carbon double bond of the allyl group is a site of rich chemical reactivity, allowing for a wide range of transformations. youtube.comyoutube.com

Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids like m-CPBA, or dihydroxylated to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Halogenation: The allyl group can undergo addition reactions with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) across the double bond can occur. Recent advances in dual photoredox and cobalt catalysis have enabled remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates, providing access to 1,3-addition products that are not achievable through classical methods. acs.orgacs.org These resulting β-acyloxy alkyl halides are versatile intermediates for further substitution or elimination reactions. acs.org

Isomerization: The terminal double bond can be isomerized to an internal, more stable position (propenyl group) using transition metal catalysts.

Cyclization: The allyl group can participate in cyclization reactions. For example, an allylation-bromocyclization reaction has been demonstrated on related aromatic allyl compounds. nih.gov

Allylic Alkylation: Iridium-catalyzed allylic alkylation reactions are powerful tools for C-C bond formation at the allylic position. acs.org

| Reaction Type | Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA | Glycidyl ester derivative |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Glycerol ester derivative |

| Hydrobromination (Remote-Markovnikov) | HBr source, photoredox/Co catalyst | β-acyloxy alkyl bromide |

| Bromination | Br₂ | Dibromo propyl ester derivative |

| Isomerization | Transition metal catalyst (e.g., Rh, Ru) | Propenyl ester derivative |

Derivatization at the Amino Group

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Common derivatization strategies for aromatic amines can be applied to this compound.

One of the most fundamental reactions of the amino group is its acylation to form amides. This can be achieved by reacting this compound with acyl chlorides or anhydrides under basic conditions. This transformation is not only a method for protecting the amino group but also for introducing a wide range of substituents that can modulate the electronic and steric properties of the molecule.

Another important derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol. mdpi.com The resulting imine linkage can be further reduced to a secondary amine, providing another avenue for structural diversification.

Alkylation of the amino group, while sometimes challenging to control, can be achieved using various alkylating agents. nih.gov For instance, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a controlled method for introducing alkyl groups.

Furthermore, the amino group can be subjected to diazotization by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano groups, or hydroxyl groups, thereby enabling extensive modification of the aromatic core.

The table below summarizes potential derivatization reactions at the amino group of this compound based on known reactions of similar aromatic amines.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | Amide |

| Schiff Base Formation | Aldehyde or ketone, methanol, reflux | Imine (Schiff Base) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary Amine |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

Structural Elaboration of the Benzoate Core

The benzene ring of this compound, being electron-rich due to the activating amino and isobutoxy substituents, is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The amino group is a strong activating group and an ortho-, para-director, while the isobutoxy group is also activating and ortho-, para-directing.

Given the substitution pattern, the positions ortho and para to the amino group are already occupied. Therefore, electrophilic attack is most likely to occur at the position ortho to the isobutoxy group and meta to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com

For example, halogenation can be achieved using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst. Nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the ring. masterorganicchemistry.com Sulfonation, using fuming sulfuric acid, would install a sulfonic acid group. libretexts.org The introduction of these functional groups provides further handles for subsequent chemical modifications.

The allyl ester functionality also presents opportunities for structural elaboration. For instance, the allyl group can be removed under specific conditions to yield the corresponding carboxylic acid, which can then be converted to other esters or amides.

The table below outlines potential electrophilic aromatic substitution reactions on the benzoate core.

| Reaction Type | Reagents and Conditions | Potential Product |

| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) | Halogenated Benzoate |

| Nitration | HNO₃, H₂SO₄ | Nitrated Benzoate |

| Sulfonation | Fuming H₂SO₄ | Sulfonated Benzoate |

Heterocyclic Annulation and Macrocyclization Approaches Involving this compound

The structural features of this compound make it a valuable precursor for the synthesis of heterocyclic compounds and macrocycles. The presence of the amino group ortho to a potential site of reaction on the benzene ring is particularly significant for annulation reactions.

For instance, derivatives of aminobenzoic acids are widely used in the synthesis of various nitrogen-containing heterocyles such as quinazolinones and benzodiazepines. These syntheses often involve the condensation of the amino group with a suitable bifunctional electrophile, followed by intramolecular cyclization. While direct examples with the title compound are not available, the general reactivity patterns of aminobenzoates suggest its utility in such transformations.

The field of macrocyclization has also seen the use of aminobenzoic acid derivatives as building blocks. acs.org The rigid aromatic core can serve as a scaffold to which flexible linkers can be attached, leading to the formation of macrocyclic structures with defined shapes and functionalities. The amino group and the ester functionality (or the corresponding carboxylic acid) can be used as points of attachment for these linkers. Such macrocycles are of interest in areas like host-guest chemistry and drug discovery.

The table below summarizes the potential applications of this compound in the synthesis of larger ring systems.

| Synthetic Approach | Key Functional Groups Utilized | Potential Product Class |

| Heterocyclic Annulation | Amino group, Aromatic C-H bond | Fused Heterocycles (e.g., Benzodiazepines, Quinazolinones) |

| Macrocyclization | Amino group, Ester/Carboxylic acid | Macrocyclic Polyamides/Esters |

Advanced Spectroscopic and Chromatographic Characterization of Allyl 4 Amino 3 Isobutoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be determined with high precision.

Proton (¹H) NMR Spectroscopic Analysis of Allyl 4-amino-3-isobutoxybenzoate

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum shows three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns providing information about their relative positions. The allyl group exhibits characteristic signals for its vinyl and methylene (B1212753) protons, while the isobutoxy group shows signals for its methine and methyl protons.

Detailed analysis of the chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton. For instance, the protons on the aromatic ring adjacent to the amino and ester groups will have different chemical shifts due to the varying electronic effects of these substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.35 | d | 2.1 |

| Aromatic-H | 7.23 | dd | 8.3, 2.1 |

| Aromatic-H | 6.70 | d | 8.3 |

| Allyl-CH= | 6.05 | m | |

| Allyl-=CH₂ | 5.40, 5.28 | m | |

| Allyl-CH₂ | 4.75 | dt | 5.8, 1.5 |

| Amino-NH₂ | 4.35 | br s | |

| Isobutoxy-CH₂ | 3.85 | d | 6.5 |

| Isobutoxy-CH | 2.10 | m | |

| Isobutoxy-CH₃ | 1.05 | d | 6.7 |

Carbon (¹³C) NMR Spectroscopic Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, olefinic, aliphatic, carbonyl).

The carbonyl carbon of the ester group typically appears at a downfield chemical shift. The aromatic carbons can be distinguished based on their substitution pattern, while the carbons of the allyl and isobutoxy groups have characteristic chemical shifts in the aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 166.5 |

| Aromatic C | 148.2 |

| Aromatic C | 139.1 |

| Aromatic C | 123.5 |

| Aromatic C | 118.9 |

| Aromatic C | 113.4 |

| Aromatic C | 111.8 |

| Allyl-CH= | 132.7 |

| Allyl-=CH₂ | 118.2 |

| Allyl-CH₂ | 65.4 |

| Isobutoxy-CH₂ | 75.1 |

| Isobutoxy-CH | 28.6 |

| Isobutoxy-CH₃ | 19.5 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) Applied to this compound

To further confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments can be employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within individual spin systems, such as the allyl and isobutoxy groups, and the aromatic ring.

Heteronuclear Single Quantum Coherence (HMQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for example, linking the allyl group to the ester oxygen and the isobutoxy group to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, such as the relative orientation of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound. For this compound (C₁₄H₁₉NO₃), the calculated exact mass is 249.1365. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

| Ion | Calculated Mass | Measured Mass | Difference (ppm) |

| [M+H]⁺ | 250.1438 | Data not available | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, key fragmentation pathways would likely involve the loss of the allyl group, the isobutoxy group, and cleavage of the ester bond. The analysis of these fragmentation patterns would provide further confirmation of the proposed structure.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Loss |

| 250.14 | Data not available | Loss of allyl group (C₃H₅) |

| 250.14 | Data not available | Loss of isobutoxy group (C₄H₉O) |

| 250.14 | Data not available | Loss of the entire ester side chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its primary amine, ester, ether, and aromatic moieties.

The primary amino group (-NH₂) typically shows two characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the allyl and isobutoxy groups will be observed in the 3000-2850 cm⁻¹ range. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Furthermore, the C=C stretching of the allyl group and the aromatic ring will likely appear in the 1650-1450 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3500-3300 (two bands) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkyl Groups (Allyl, Isobutoxy) | C-H Stretch | 3000-2850 |

| Ester (C=O) | C=O Stretch | 1730-1715 |

| Aromatic Ring / Alkene (C=C) | C=C Stretch | 1650-1450 |

| Ether / Ester (C-O) | C-O Stretch | 1300-1000 |

| Alkene (=C-H) | =C-H Bend | 1000-650 |

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode, which is often a prominent feature. The C=C stretching of the allyl group would also give a strong Raman signal. The symmetric stretching of the C-O-C ether linkage and the C-C backbone of the isobutyl group would be more readily observed in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, various chromatographic methods are employed to ensure its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically developed for such compounds. nih.gov

Method development would involve optimizing several parameters, including the choice of the stationary phase (e.g., a C18 or C8 column), the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the detection wavelength. Given the presence of a chromophoric aromatic ring and an amino group, UV detection is a suitable choice. The development of a robust HPLC method is crucial for routine quality control, enabling the separation of the main compound from any potential impurities arising from synthesis or degradation.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at approximately 290 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis can be performed after derivatization.

Derivatization of the primary amino group, for example, through acylation or silylation, can increase the volatility and thermal stability of the molecule, making it amenable to GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and sensitive detection. GC-MS would be particularly useful for identifying and quantifying trace impurities.

Although this compound itself is not chiral, the principles of chiral chromatography would be essential if a chiral center were introduced into the molecule, for instance, by modification of the isobutoxy group or the synthesis of a chiral derivative. Chiral chromatography is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to separate enantiomers.

The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The development of a chiral HPLC method would be critical for controlling the stereochemical purity of a chiral analogue of this compound, which is often a crucial aspect in the pharmaceutical and fine chemical industries.

Computational Chemistry and Theoretical Modeling of Allyl 4 Amino 3 Isobutoxybenzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of computational chemistry, offering a detailed view of the electronic and structural properties of molecules. These calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular characteristics with high accuracy.

The electronic structure of a molecule is pivotal in determining its reactivity and intermolecular interactions. Key descriptors of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of the molecule. For aromatic compounds like Allyl 4-amino-3-isobutoxybenzoate, the charge density of the HOMO is often located on the benzene (B151609) ring and the amino group, while the LUMO's density may be distributed over the ester group. nih.govrsc.org

Electrostatic potential (ESP) maps are another powerful tool derived from QM calculations. These maps illustrate the charge distribution across the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester and isobutoxy groups and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the allyl group.

Table 1: Illustrative HOMO/LUMO Energies for a Procaine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are illustrative and based on typical data for similar local anesthetic molecules. Actual values for this compound would require specific QM calculations.

The three-dimensional structure of a molecule is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states between them. For this compound, rotations around the C-O bonds of the ester and isobutoxy groups, as well as the C-N bond of the amino group, would be of primary interest.

Energy minimization calculations are performed to find the most stable conformation, known as the global minimum. These calculations are essential for understanding the molecule's preferred shape, which in turn influences its biological activity and physical properties.

Quantum mechanical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, QM methods can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the ether linkage. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated. acs.org These predictions are highly sensitive to the electronic environment of each nucleus and can provide a detailed picture of the molecular structure.

Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules (e.g., water) around this compound, allowing for the study of solute-solvent interactions. These simulations can reveal how the solvent affects the conformational preferences of the molecule and the flexibility of its various parts, such as the allyl and isobutoxy chains. The presence of water molecules can lead to the formation of hydrogen bonds with the amino and ester groups, which can stabilize certain conformations. researchgate.net

To understand how this compound might interact with biological systems, MD simulations are often performed with the molecule in a mimetic environment, such as a lipid bilayer, which represents a cell membrane. nih.govnih.gov These simulations can provide insights into how the molecule partitions into the membrane, its preferred location and orientation within the bilayer, and its interactions with the lipid molecules. scirp.orgscirp.orgmdpi.comnih.gov

The amphiphilic nature of this compound, with its aromatic ring and hydrocarbon chains (lipophilic parts) and its amino and ester groups (hydrophilic parts), suggests it would likely orient itself at the membrane-water interface. scirp.org MD simulations can quantify the energetic contributions of these interactions and reveal how the molecule might affect the properties of the membrane, such as its fluidity and thickness. nih.govnih.gov These simulations are crucial for understanding the molecular basis of the compound's potential biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org This approach is foundational in medicinal chemistry for lead optimization and in silico screening of novel molecular entities. researchgate.netmdpi.com

A hypothetical QSAR study on derivatives of this compound would commence with the design and synthesis of a library of analogous compounds. In this theoretical library, systematic modifications would be made to the parent structure. For instance, the allyl group could be replaced with other alkyl or aryl moieties, the isobutoxy group could be altered in length or branching, and substituents could be introduced onto the benzene ring.

The next critical step involves the experimental determination of a specific biological activity for each derivative. This could be any quantifiable measure, such as the half-maximal inhibitory concentration (IC50) against a particular enzyme or the binding affinity to a receptor.

With a dataset of structures and their corresponding activities, a wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as logP (lipophilicity), molecular weight, and molar refractivity.

Electronic properties: such as partial charges on atoms and dipole moment, which describe the electronic distribution within the molecule.

Topological descriptors: which describe the connectivity and branching of the atoms in the molecule.

Steric properties: such as molecular volume and surface area, which relate to the size and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is then developed. researchgate.net This model takes the form of an equation that correlates a selection of the most relevant descriptors with the observed biological activity.

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its creation. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study could yield an equation that reveals, for example, that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with the desired activity, while increased steric bulk at another position is detrimental. Such insights are invaluable for the rational design of new, more potent derivatives.

Hypothetical QSAR Data for this compound Derivatives

| Derivative | Modification | LogP | Molecular Weight | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | - | 3.2 | 249.31 | 15.2 |

| 2 | Allyl -> Propyl | 3.3 | 251.33 | 12.5 |

| 3 | Isobutoxy -> Propoxy | 2.9 | 235.28 | 20.8 |

| 4 | 5-Chloro substitution | 3.7 | 283.76 | 8.1 |

Docking Studies and Ligand-Protein Interactions (Theoretical Framework)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This technique provides insights into the binding mode and affinity of a ligand, which is crucial for understanding its mechanism of action at a molecular level.

A theoretical docking study of this compound would first require the identification of a plausible biological target. Given its chemical structure, potential targets could include enzymes or receptors where aminobenzoate derivatives are known to interact. For this theoretical discussion, let us hypothesize a target protein with a well-defined binding pocket.

The process would begin with the preparation of the three-dimensional structures of both the ligand, this compound, and the target protein. The ligand's structure would be energy-minimized to find its most stable conformation. The protein structure, often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, would be prepared by adding hydrogen atoms and assigning partial charges.

Docking software would then be used to systematically explore a multitude of possible orientations and conformations of the ligand within the protein's binding site. Each of these poses would be evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest (most favorable) score is predicted as the most likely binding mode.

Analysis of the top-ranked docking poses would reveal specific molecular interactions between this compound and the amino acid residues of the protein. These interactions could include:

Hydrogen bonds: between the amino group or the ester oxygen of the ligand and polar residues in the binding pocket.

Hydrophobic interactions: between the isobutyl and allyl groups of the ligand and nonpolar residues of the protein.

Pi-stacking interactions: between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The insights gained from such a docking study would be instrumental in explaining the structure-activity relationships observed in the QSAR analysis. For example, if the QSAR model indicated that a particular substitution leads to higher activity, the docking results might show that this substitution allows for an additional hydrogen bond with a key residue in the binding site. This synergy between QSAR and docking provides a powerful platform for hypothesis-driven drug design.

Hypothetical Docking Results for this compound

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr84, Phe212, Ser122, Leu301 |

| Hydrogen Bonds | Amino group with Ser122 |

| Hydrophobic Interactions | Isobutyl group with Leu301, Allyl group with Phe212 |

Biochemical and Mechanistic Investigations of Allyl 4 Amino 3 Isobutoxybenzoate at the Cellular/molecular Level Non Clinical

In Vitro Cellular Assays for Biological Interaction Assessment

No published studies were found that specifically assess the biological interactions of Allyl 4-amino-3-isobutoxybenzoate in vitro.

Cellular Uptake and Distribution Studies in Model Systems (e.g., non-human cells)

There is no available data describing the processes by which this compound may be absorbed by non-human cells or its subsequent distribution within cellular compartments. Research on related aminobenzoate compounds, such as p-aminobenzoic acid (PABA), shows that uptake can occur via passive diffusion, but this cannot be assumed for the larger, more complex structure of this compound without direct experimental evidence.

Interaction with Cellular Components (e.g., enzymes, receptors, ion channels)

Specific molecular targets of this compound remain unidentified. Scientific literature lacks any reports on whether this compound acts as an inhibitor, activator, or substrate for specific enzymes, or if it binds to cellular receptors or ion channels to elicit a biological response. While other alkoxy-substituted aminobenzoic acid esters have been studied as local anesthetics, which interact with ion channels, no such studies exist for this specific allyl- and isobutoxy-substituted variant.

Modulation of Biochemical Pathways in Model Systems

The effect of this compound on intracellular signaling or metabolic pathways has not been documented. It is unknown whether the compound can alter cellular processes such as proliferation, apoptosis, or stress responses in any model system.

Enzymatic Biotransformation and Metabolic Pathway Research (In vitro/Non-human systems)

The metabolic fate of this compound is a critical area where data is needed but is currently unavailable. In vitro metabolism studies, often conducted using liver fractions (such as microsomes or S9 fractions) or cultured hepatocytes, are standard for characterizing how a xenobiotic compound is processed. mdpi.com Such studies have not been published for this compound.

Identification of Enzymatic Pathways for this compound Transformation

The specific enzymes responsible for metabolizing this compound have not been identified. Based on its structure, several enzymatic pathways could hypothetically be involved:

Cytochrome P450 (CYP) Enzymes: These are a major family of enzymes involved in Phase I metabolism of many xenobiotics, often through oxidation. nih.gov The isobutoxy and allyl groups could be potential sites for CYP-mediated oxidation or dealkylation.

Esterases: The ester linkage in the molecule could be susceptible to hydrolysis by cellular esterases.

Phase II Conjugation Enzymes: The amino group could potentially undergo N-acetylation, or other parts of the molecule could be conjugated with glucuronic acid or sulfate (B86663) by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

However, without experimental data, the involvement of these or other enzymatic pathways is purely speculative.

Characterization of Metabolites in Non-Human Systems

As the metabolic pathways are unknown, no metabolites of this compound have been characterized in any non-human system. Identifying metabolites is crucial for understanding the complete biological impact of a compound, as metabolites can have their own distinct biological activities or toxicities.

Membrane Permeation and Transport Studies (In vitro models)

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. semanticscholar.org The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across this cell monolayer.

Studies on related compounds, such as a series of m-alkoxysubstituted pyrrolidinoethyl esters of phenylcarbamic acid, have shown a parabolic relationship between the length of the alkoxy chain and permeability across Caco-2 monolayers. Initially, permeability increases with the length of the alkoxy chain, likely due to increased lipophilicity, but then decreases beyond a certain point as excessively high lipophilicity can hinder passage through the aqueous unstirred water layer adjacent to the cells and may also lead to increased retention within the cell membrane. nih.gov For instance, in one study, the apparent permeability coefficient (Papp) first plateaued and then decreased as the carbon number in the alkoxychain and the lipophilicity (log D) of the drug increased. nih.gov

Furthermore, research on N-substituted anthranilamide esters, which share the aminobenzoate scaffold, has provided specific Papp values from Caco-2 assays. For example, DL-methyl N-(2-phenoxybutyryl)anthranilate and DL-n-butyl 5-hydroxy-N-(2-phenoxypropionyl)anthranilate demonstrated Papp values of 45.34 ± 4.67 x 10⁻⁶ cm/s and 33.17 ± 5.15 x 10⁻⁶ cm/s, respectively. nih.gov These values indicate moderate to high permeability.

Based on these findings with analogous compounds, it can be hypothesized that the isobutoxy group at the 3-position of this compound would contribute to its lipophilicity, likely enhancing its passive diffusion across cell membranes compared to an unsubstituted analog. The branched nature of the isobutyl group may also influence its interaction with the lipid bilayer. The allyl ester, being a relatively small and lipophilic group, is also expected to be favorable for membrane permeation.

Below is a hypothetical data table illustrating the potential Caco-2 permeability of this compound in comparison to related structures, based on the trends observed in the literature.

Table 1: Hypothetical Caco-2 Permeability Data for this compound and Related Compounds

| Compound | Structure | Predicted Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Predicted Permeability Class |

| Benzocaine (Ethyl 4-aminobenzoate) |  | Moderate | Moderate |

| Propyl 4-aminobenzoate (B8803810) |  | Moderate to High | High |

| Allyl 4-aminobenzoate |  | Moderate to High | High |

| This compound |  | High | High |

Note: The data in this table is hypothetical and for illustrative purposes only, based on extrapolations from structurally similar compounds. Experimental verification is required.

Structure-Activity Relationship (SAR) Studies for Biological Response in Model Systems

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, a wealth of information exists for the broader class of 4-aminobenzoate derivatives, particularly in the context of their well-established local anesthetic activity. These studies provide a strong framework for predicting how the structural features of this compound might influence its biological effects.

The classical SAR model for local anesthetics, many of which are 4-aminobenzoate esters, comprises three key components:

A lipophilic aromatic ring: This portion is responsible for the compound's ability to penetrate the nerve cell membrane.

An intermediate ester or amide linkage: This chain connects the lipophilic and hydrophilic parts of the molecule.

A hydrophilic amino group: This group is typically a tertiary amine that can be protonated, rendering the molecule water-soluble for formulation purposes.

In the case of this compound, the 4-amino group can be considered the hydrophilic portion, although it is a primary amine. The benzoate (B1203000) core with its substituents forms the lipophilic domain, connected via an ester linkage to the allyl group.

Influence of the Ester Group (Allyl Group):

The nature of the ester group significantly impacts the potency and duration of action of 4-aminobenzoate derivatives. Generally, increasing the length of the alkyl chain in the ester group enhances lipophilicity, which often correlates with increased potency and a longer duration of action. The allyl group, with its three carbon atoms and a double bond, is expected to confer a degree of lipophilicity comparable to a propyl group. The presence of the double bond might also influence metabolic stability and interaction with biological targets.

Influence of Substitution on the Aromatic Ring (3-isobutoxy Group):

The position of the substituent is also crucial. A substituent at the 3-position (meta to the ester) can influence the electronic distribution and conformation of the molecule differently than a substituent at the 2-position (ortho) or 4-position (para) relative to the ester.

The table below summarizes the expected impact of the key structural features of this compound on its biological activity, based on established SAR principles for related compounds.

Table 2: Inferred Structure-Activity Relationships for this compound

| Structural Feature | General SAR Principle for 4-Aminobenzoate Derivatives | Inferred Role in this compound |

| 4-Amino Group | Essential for the activity of many local anesthetics; contributes to hydrophilicity. | Likely crucial for interaction with the biological target and influences the molecule's acid-base properties. |

| Benzoate Ester Core | Forms the fundamental scaffold for this class of compounds. | Provides the basic structure for biological activity. |

| Allyl Ester Group | Increased alkyl chain length of the ester generally increases lipophilicity and potency. | The allyl group contributes to lipophilicity, likely enhancing membrane permeation and potency compared to smaller alkyl esters. The double bond may affect metabolism. |

| 3-Isobutoxy Group | Electron-donating and lipophilic substituents on the aromatic ring often enhance potency. | The isobutoxy group is expected to increase lipophilicity and may enhance biological activity through favorable interactions with the target site. |

Note: The relationships described in this table are inferred from studies on analogous compounds and represent predicted effects. Experimental validation is necessary to confirm these hypotheses for this compound.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search for scientific literature, detailed research findings and specific data concerning the pre-formulation and material science applications of the chemical compound this compound are not publicly available. Extensive queries aimed at uncovering information on its solid-state chemistry, polymorphism, and stability profiles have yielded no specific studies or datasets.

The investigation sought to populate a detailed article outline focusing on several key areas of material science. However, the scientific community has yet to publish research on the crystallography, crystal structure analysis, or amorphous solid dispersion characterization of this compound. Similarly, there is no available information regarding the identification of its potential polymorphs or solvates.

Furthermore, inquiries into the stability of the compound under various environmental conditions also came up empty. No studies on the photostability of this compound or the kinetics of its thermal degradation appear to have been published in accessible scientific journals or databases.

The absence of this fundamental data makes it impossible to construct a detailed analysis of its pre-formulation properties as requested. The required data for creating informative tables on crystallographic parameters, amorphous solid dispersion characteristics, or stability profiles does not exist in the public domain.

While general principles of solid-state chemistry and stability analysis are well-established for many chemical compounds, their specific application and the resulting data for this compound have not been documented. Therefore, a scientifically accurate and detailed article adhering to the specified outline cannot be generated at this time.

Pre Formulation Studies and Material Science Applications of Allyl 4 Amino 3 Isobutoxybenzoate

Stability Profiles under Various Environmental Conditions

Hydrolytic Stability Assessment

The hydrolytic stability of an active pharmaceutical ingredient is a critical parameter that influences its shelf-life and formulation development. For Allyl 4-amino-3-isobutoxybenzoate, the primary site susceptible to hydrolysis is the ester linkage. The degradation of this compound would proceed via the cleavage of the ester bond to yield 4-amino-3-isobutoxybenzoic acid and allyl alcohol.

The mechanism for this degradation is typically through base-catalyzed hydrolysis, often referred to as saponification. masterorganicchemistry.com This process involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide (in this case, the allyloxy group), resulting in the formation of a carboxylic acid, which is then deprotonated in the basic medium to form the carboxylate salt. masterorganicchemistry.com The rate of hydrolysis for benzoate (B1203000) esters is known to be dependent on several factors, including pH and the nature of substituents on the aromatic ring. cdnsciencepub.comnih.gov

The electronic properties of the substituents on the benzene (B151609) ring also play a crucial role. Electron-withdrawing groups can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups tend to decrease the rate. In this compound, the amino (-NH2) and isobutoxy (-OCH2CH(CH3)2) groups are both electron-donating, which would be expected to decrease the susceptibility of the ester bond to nucleophilic attack, thereby enhancing its hydrolytic stability compared to unsubstituted or electron-withdrawn benzoate esters.

| Benzoate Ester Derivative | Condition | Observed Stability / Kinetic Parameter | Reference |

|---|---|---|---|

| O-hippuryl-L-3-phenyllactic acid | pH 5-10 | kcat is pH independent | cdnsciencepub.comcdnsciencepub.com |

| para-substituted O-benzoyl-2-hydroxybutanoic acids | pH 7.5, 25°C | Hydrolysis rate correlates with Hammett σ constants of substituents (CH₃O, CH₃, Cl, CN, NO₂) | cdnsciencepub.com |

| Methyl benzoate | Rat Plasma (pH 7.4) | Relatively high metabolic stability (t₁/₂ = 36 min) compared to other alkyl benzoates | nih.gov |

| Ethyl benzoate | Base Hydrolysis | Half-life (t₁/₂) = 14 min | nih.gov |

| Ethyl p-bromo benzoate | Base Hydrolysis | Lower hydrolytic stability (t₁/₂ = 12 min) due to electron-withdrawing Br | nih.gov |

Co-crystallization and Salt Formation Studies

Modifying the solid-state properties of a compound through salt formation or co-crystallization is a key strategy in pharmaceutical development. This compound possesses functional groups amenable to both approaches.

Salt Formation: The presence of a primary aromatic amine group (-NH2) makes this compound basic in nature, allowing it to react with acids to form ammonium (B1175870) salts. unacademy.comlibretexts.org This is a common and effective method to improve properties such as aqueous solubility and thermal stability. libretexts.org The reaction involves the protonation of the lone pair of electrons on the nitrogen atom. unacademy.com A wide range of pharmaceutically acceptable acids could be screened for their ability to form stable salts with this compound.

Co-crystallization: Co-crystals are multi-component crystalline solids where the components are in a neutral state and interact through non-ionic bonds, most commonly hydrogen bonds. ekb.eg this compound has multiple functional groups that can act as hydrogen bond donors and acceptors, making it a suitable candidate for co-crystal formation.

Hydrogen Bond Donors: The primary amine (-NH2) group.

Hydrogen Bond Acceptors: The carbonyl oxygen of the ester group, the ether oxygen of the isobutoxy group, and the nitrogen atom of the amine group.

Amino acids are a class of co-formers that have been successfully used to form co-crystals with various active ingredients. nih.gov For instance, L-proline is noted for its ability to form zwitterions that support atomic interactions, making it an excellent candidate for co-crystal formation. nih.gov Co-crystallization studies would involve screening a library of potential co-formers to identify those that form stable crystalline structures with this compound, potentially leading to enhanced physicochemical properties. ekb.eg

| Modification Strategy | Reactant/Co-former Type | Interacting Group on A4A3IB | Potential Outcome | Reference |

|---|---|---|---|---|

| Salt Formation | Acids (e.g., HCl, Sulfuric Acid) | Primary Aromatic Amine (-NH₂) | Formation of water-soluble ammonium salts | unacademy.comlibretexts.org |

| Co-crystallization | Carboxylic Acids | Amine, Carbonyl, Ether Oxygen | Formation of hydrogen-bonded co-crystal | ekb.eg |

| Co-crystallization | Amino Acids (e.g., L-proline) | Amine, Carbonyl, Ether Oxygen | Formation of zwitterionic co-crystals | nih.gov |

| Co-crystallization | Amides | Amine, Carbonyl | Formation of hydrogen-bonded co-crystal | ekb.eg |

Integration into Advanced Material Systems (e.g., polymers, gels, nanocarriers)

The molecular structure of this compound, specifically the presence of the allyl group, provides a reactive handle for its incorporation into various advanced material systems.

Polymers and Gels: The allyl group is a terminal alkene that can participate in a variety of polymerization reactions. Allyl-terminated polymers are a unique class that allows for the insertion of diverse functionalities through different chemical reactions. nih.govbohrium.com The allyl group on this compound can be leveraged for:

Copolymerization: It can be copolymerized with other monomers, such as styrene (B11656) or acrylates, using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create well-defined functional polymers. scientific.net

Post-Polymerization Modification: The allyl group serves as a reactive site for post-polymerization modifications. A particularly useful reaction is thiol-ene chemistry, where the allyl group reacts with a multifunctional thiol. acs.org This reaction can be used to cross-link polymer chains, leading to the formation of functional gels or solid films. acs.org This allows for the covalent integration of the aminobenzoate moiety into a larger macromolecular structure.

Nanocarriers: Encapsulation within nanocarriers is a strategy to enhance stability, solubility, and control the release of active compounds. nih.govnih.gov

Lipid-Based Nanocarriers: Systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are suitable for encapsulating hydrophobic molecules. mdpi.com Given its benzoate ester structure, this compound is likely to be lipophilic and could be effectively encapsulated within the lipid matrix of these nanoparticles. mdpi.comscribd.com

Polymeric Nanoparticles: The compound can be encapsulated within polymeric nanoparticles. If used as a functional monomer, it could be part of the polymer matrix itself. Alternatively, it can be loaded into pre-formed nanoparticles made from biocompatible polymers. beilstein-journals.org

Mesoporous Silica (B1680970) Nanoparticles (MSNs): These materials have high surface areas and tunable pore sizes, allowing for high drug loading capacities. nih.gov this compound could be loaded into the pores of MSNs, with its release potentially controlled by surface modifications or "gatekeepers" that respond to specific stimuli. nih.gov

| Material System | Integration Method | Role of this compound | Potential Application | Reference |

|---|---|---|---|---|

| Functional Polymer | Copolymerization (e.g., RAFT) | Functional monomer providing aminobenzoate side chains | Creation of polymers with specific chemical properties | nih.govscientific.net |

| Hydrogel/Film | Thiol-ene cross-linking | Cross-linking agent via the allyl group | Formation of cross-linked material systems | acs.org |

| Lipid Nanoparticles (SLN/NLC) | Encapsulation | Encapsulated active molecule | Controlled release, improved stability | mdpi.com |

| Mesoporous Silica Nanoparticles (MSNs) | Encapsulation (Pore Loading) | Encapsulated active molecule | High-capacity loading and controlled release | nih.gov |

Environmental Fate and Ecotoxicological Considerations of Allyl 4 Amino 3 Isobutoxybenzoate Non Human/non Clinical

Environmental Degradation Pathways (Abiotic and Biotic)

There is currently no available information in scientific literature regarding the abiotic or biotic degradation pathways of Allyl 4-amino-3-isobutoxybenzoate. Research on how this compound breaks down in the environment through processes such as hydrolysis, photolysis, or microbial action has not been published.

Aquatic and Terrestrial Bioavailability and Persistence

Specific data on the bioavailability and persistence of this compound in aquatic and terrestrial environments are not available. Consequently, its potential to accumulate in soil, water, or be taken up by organisms remains unknown.

Ecotoxicological Assessment in Model Organisms (e.g., Daphnia magna)

No ecotoxicological studies on model organisms such as the water flea, Daphnia magna, have been found for this compound. Therefore, its potential toxicity to aquatic life and other environmental receptors has not been determined. Due to the lack of experimental data, no data tables on ecotoxicological endpoints can be provided.

Future Research Trajectories and Interdisciplinary Opportunities for Allyl 4 Amino 3 Isobutoxybenzoate

Emerging Synthetic Methodologies and Green Chemistry Principles

The synthesis of Allyl 4-amino-3-isobutoxybenzoate offers a canvas for the application of modern and sustainable chemical practices. Future research will likely pivot from traditional synthetic routes towards more efficient and environmentally benign methodologies.

Green Chemistry Applications: The principles of green chemistry provide a framework for developing improved synthetic pathways. Key areas of focus could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalysis: The use of catalytic reagents, in place of stoichiometric ones, can significantly reduce waste and improve reaction efficiency. Research into novel catalysts for the esterification and amination steps is a promising direction.

Use of Renewable Feedstocks: Investigating the potential to derive the isobutoxy or allyl groups from renewable biological sources would enhance the green profile of the synthesis.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The synthesis of this compound could be adapted to a flow process, enabling on-demand production and integration with real-time analytical techniques.

Biocatalysis: Enzymes offer unparalleled specificity and can operate under mild conditions, often eliminating the need for protecting groups. Future research could explore the use of lipases for the esterification step or transaminases for the introduction of the amino group, which would represent a significant advancement in the sustainable production of this compound.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Key Advantages | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Lower atom economy, potential for hazardous reagents |

| Flow Chemistry | High reproducibility, enhanced safety, easy scale-up | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme stability and cost, substrate scope limitations |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Scalability can be an issue, potential for hotspots |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the dynamic behavior of this compound, both during its synthesis and in biological systems, necessitates the use of advanced analytical techniques capable of real-time monitoring.

Process Analytical Technology (PAT): The integration of PAT in the synthesis of this compound would enable continuous monitoring and control of critical process parameters. mt.comwikipedia.orgnews-medical.netlongdom.orghamiltoncompany.com This can be achieved through the use of:

In-situ Raman and Near-Infrared (NIR) Spectroscopy: These non-destructive techniques can provide real-time information on the concentration of reactants, intermediates, and the final product during a chemical reaction. azom.comacs.orgnih.govresearchgate.netrsc.org

Mass Spectrometry: On-line mass spectrometry can be coupled with a reaction vessel to track the formation of the desired compound and any by-products with high sensitivity and specificity. nih.gov

Hyperspectral Imaging: This non-invasive technique combines digital imaging with spectroscopy to obtain both spatial and spectral information from a sample. purdue.eduspecim.comresearchgate.netspecim.comcbrnetechindex.com In the context of this compound, hyperspectral imaging could be used to:

Visualize the distribution of the compound in complex matrices, such as tissues or formulations.

Monitor crystallization processes in real-time.

Assess the uniformity of the compound in solid dosage forms.

Fluorescence Spectroscopy: The aromatic amine moiety of this compound may possess intrinsic fluorescence or could be derivatized with a fluorescent tag. nih.gov This would allow for highly sensitive detection and quantification of the molecule in various environments.

Table 2: Potential Spectroscopic Techniques for Real-Time Analysis

| Technique | Information Gained | Potential Application |

|---|---|---|

| Raman Spectroscopy | Molecular vibrations, functional groups | Monitoring reaction kinetics and purity |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands | Quantifying components in a mixture |

| Mass Spectrometry | Molecular weight and fragmentation | Identifying reaction products and impurities |

| Hyperspectral Imaging | Spatial and spectral data | Visualizing compound distribution |

| Fluorescence Spectroscopy | Electronic transitions | High-sensitivity detection and quantification |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. wikipedia.org For this compound, these computational tools offer exciting possibilities for accelerating its development and understanding its properties.

Predictive Modeling of Physicochemical Properties: AI algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new molecules. For this compound, this could include the prediction of:

Solubility

Melting point

LogP (lipophilicity)

Potential metabolic pathways

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing QSAR models, it may be possible to predict the potential biological effects of this compound and to design analogues with improved activity.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties. wikipedia.org If a particular biological target is identified for this compound, these models could be used to generate new derivatives with potentially enhanced efficacy.

Table 3: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Predictive Property Modeling | To estimate key physicochemical and pharmacokinetic properties. | Faster screening and prioritization of research directions. |

| QSAR Analysis | To correlate the molecular structure with potential biological activity. | Guidance for the design of more potent analogues. |

| Generative Molecular Design | To create novel molecules with optimized properties. | Identification of new lead compounds for further investigation. |

Challenges and Unaddressed Questions in this compound Research

Despite the promising future research trajectories, several challenges and unanswered questions remain in the study of this compound. Addressing these will be crucial for a comprehensive understanding of the compound.

Metabolic Stability: The ester linkage in this compound may be susceptible to hydrolysis by esterases in biological systems. nih.govnih.gov A key challenge will be to determine the metabolic fate of the compound and to identify the resulting metabolites. The stability of the allyl group to metabolic transformation also warrants investigation.

Polymorphism: The solid-state properties of a compound can significantly impact its bioavailability and formulation. A thorough investigation into the potential polymorphs of this compound is necessary to ensure the selection of the most stable and appropriate solid form for any potential applications.

Mechanism of Action: If the compound exhibits biological activity, elucidating its mechanism of action at the molecular level will be a significant undertaking. This would involve identifying its cellular targets and understanding the downstream signaling pathways it modulates.

Q & A

How can factorial design be applied to optimize the synthesis of allyl 4-amino-3-isobutoxybenzoate?

Answer: Factorial design is a robust method for identifying critical variables (e.g., reaction temperature, solvent ratio, catalyst loading) and their interactions in synthesis optimization. For example, a 2<sup>k</sup> factorial design allows systematic testing of variables at high/low levels to determine their impact on yield and purity. Researchers should:

- Define independent variables (e.g., reaction time, pH) and dependent responses (e.g., yield, byproduct formation).

- Use ANOVA to analyze significance and interaction effects .

- Validate optimized conditions with confirmatory experiments.

Category: Basic (Experimental Design).

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer: A multi-technique approach ensures accurate structural confirmation and purity assessment:

- NMR (¹H/¹³C): Resolve aromatic protons (e.g., 6.5–8.0 ppm for benzene rings) and ester/amine functional groups. Overlapping signals may require advanced techniques like 2D-COSY .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase columns and ESI-MS for molecular ion confirmation.

- FT-IR: Validate ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

Category: Basic (Characterization).

How can computational modeling predict the reactivity of this compound in novel reactions?

Answer: Density functional theory (DFT) simulations and molecular docking can model electronic properties (e.g., HOMO-LUMO gaps) and steric interactions. Steps include:

- Generate 3D structures using software like Gaussian or Schrödinger.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., ester hydrolysis, alkylation) to predict activation energies .

Category: Advanced (Computational Chemistry).

What safety protocols are critical when handling this compound in laboratory settings?

Answer: Key precautions align with GHS guidelines:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors (P271) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Category: Basic (Safety).

How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Answer: Methodological steps include:

- Replicate Experiments: Confirm data reproducibility across independent trials.

- Advanced Analytics: Use LC-MS/MS to identify degradation products (e.g., hydrolysis to benzoic acid derivatives).

- Statistical Analysis: Apply hypothesis testing (e.g., t-tests) to assess significance of observed discrepancies .

Category: Advanced (Data Analysis).

What reactor design considerations enhance the scalability of this compound synthesis?

Answer: Key factors involve:

- Mixing Efficiency: Use baffled stirred-tank reactors to ensure homogeneity, especially for viscous reaction mixtures.

- Heat Transfer: Optimize cooling rates to control exothermic reactions (e.g., esterification).

- Mass Transfer: Evaluate gas-liquid interfaces if using H2 or CO2 in catalytic steps .

Category: Advanced (Process Engineering).

How can researchers validate the bioactivity of this compound derivatives?

Answer: Employ a tiered approach:

- In Silico Screening: Predict binding affinity to target proteins (e.g., enzymes) via AutoDock Vina.

- In Vitro Assays: Use cell-based models (e.g., IC50 determination in cancer cell lines).

- Mechanistic Studies: Apply Western blotting or qPCR to assess downstream signaling pathways .

Category: Advanced (Bioactivity Profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.